molecular formula C23H21ClN2O4 B12166600 N-[(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

N-[(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

Cat. No.: B12166600
M. Wt: 424.9 g/mol
InChI Key: ZCNPYYFMWAGWAA-ZHZULCJRSA-N
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Description

Its structure features a central enaminone core (Z-configured α,β-unsaturated carbonyl system) linked to a 5-(3-chlorophenyl)furan-2-yl group and a 4-methoxybenzamide moiety. The dimethylamino substituent at the 3-oxo position enhances solubility and modulates electronic properties . This compound belongs to a broader class of amide-based derivatives investigated for cytotoxic activity, particularly targeting cancer cell lines .

Properties

Molecular Formula

C23H21ClN2O4

Molecular Weight

424.9 g/mol

IUPAC Name

N-[(Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C23H21ClN2O4/c1-26(2)23(28)20(25-22(27)15-7-9-18(29-3)10-8-15)14-19-11-12-21(30-19)16-5-4-6-17(24)13-16/h4-14H,1-3H3,(H,25,27)/b20-14-

InChI Key

ZCNPYYFMWAGWAA-ZHZULCJRSA-N

Isomeric SMILES

CN(C)C(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)Cl)/NC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CN(C)C(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)Cl)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

The synthesis of N-[(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide involves several steps:

    Starting Materials: The synthesis begins with the preparation of 5-(3-chlorophenyl)furan-2-yl acrylic acid.

    Reaction Conditions: The acrylic acid derivative is then reacted with dimethylamine under controlled conditions to form the intermediate compound.

    Final Step: The intermediate is further reacted with 4-methoxybenzoyl chloride to yield the final product.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, including the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

N-[(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .

Scientific Research Applications

N-[(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Variations

The compound is structurally analogous to several acrylamide derivatives, differing primarily in substituents on the enaminone core and aromatic systems. Key structural analogs include:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound R1 = dimethylamino, R2 = 4-methoxybenzamide C24H22ClN3O4 468.94 3-Chlorophenyl-furan, Z-configured enaminone, dimethylamino group
N-[(Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(3-methoxypropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide R1 = 3-methoxypropylamino C25H25ClN2O5 468.94 Longer alkyl chain (3-methoxypropyl) increases hydrophobicity (XLogP3 = 4.2)
N-{(1Z)-3-(Allylamino)-1-[5-(3-chlorophenyl)-2-furyl]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide R1 = allylamino C24H21ClN2O4 436.89 Allyl group introduces potential reactivity (e.g., Michael addition)
N-[(1Z)-1-[5-(3-Chlorophenyl)-2-furyl]-3-(cyclohexylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide R1 = cyclohexylamino, R2 = 4-methylbenzamide C26H26ClN3O3 480.96 Bulky cyclohexyl group reduces solubility but enhances lipophilicity

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxybenzamide group (target compound) provides electron donation, stabilizing the enaminone system, whereas 4-methylbenzamide (in ) offers weaker resonance effects.
  • Amino Substituents: Dimethylamino (target) enhances solubility via tertiary amine basicity, while 3-methoxypropylamino () introduces ether oxygen for hydrogen bonding.
Physicochemical Properties
Property Target Compound 3-Methoxypropylamino Analog Allylamino Analog Cyclohexylamino Analog
Melting Point (°C) Not reported 206–208 (similar analogs ) 219–221 235–237
LogP (XLogP3) ~3.8 (estimated) 4.2 3.5 5.1
Topological PSA (Ų) ~89.8 89.8 78.9 72.3
Hydrogen Bond Acceptors 5 5 4 3

Key Trends :

  • Lipophilicity: Cyclohexylamino (LogP = 5.1) > 3-methoxypropylamino (4.2) > dimethylamino (target, ~3.8). Increased lipophilicity correlates with membrane permeability but may reduce aqueous solubility.
  • Polar Surface Area: Higher PSA (89.8 Ų in target) suggests better solubility in polar solvents compared to cyclohexylamino analogs .

Biological Activity

N-[(1Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological activity, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including:

  • Furan ring : A five-membered aromatic ring contributing to the compound's reactivity.
  • Chlorophenyl group : Enhances lipophilicity and may influence biological interactions.
  • Dimethylamino group : Potentially involved in receptor binding and activity modulation.

The IUPAC name for this compound reflects its intricate arrangement of atoms, which plays a crucial role in its biological effects.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. For instance, a study reported significant cytotoxicity against HepG2 liver cancer cells with an IC50 value of 0.65 μM, indicating potent activity compared to standard treatments . The mechanism underlying this effect appears to involve mitochondrial membrane potential disruption and induction of apoptosis through caspase activation.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition properties. Specifically, it demonstrated dual inhibition of histone deacetylase (HDAC) and tubulin, which are critical targets in cancer therapy. The inhibition of these enzymes suggests a potential role in altering gene expression and disrupting cancer cell cycle progression .

Study on Antitumor Activity

A notable case study involved the evaluation of this compound against human pancreatic cancer cell lines. In vitro assays indicated that the compound induced significant apoptosis, evidenced by increased levels of activated caspases and reduced mitochondrial membrane potential . This suggests a promising avenue for further research into its therapeutic applications.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds revealed that while many exhibited some level of cytotoxicity, this compound consistently showed superior potency across various assays.

Compound NameIC50 (μM)Mechanism of Action
N-[...]0.65HDAC & Tubulin Inhibition
Compound A1.20HDAC Inhibition
Compound B2.50Tubulin Disruption

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